molecular formula C22H23NO6S2 B2617692 2-(2-methoxyphenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 923193-95-7

2-(2-methoxyphenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2617692
CAS No.: 923193-95-7
M. Wt: 461.55
InChI Key: PWYQXTBPNUBRCA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23NO6S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

The compound's relevance in scientific research spans various synthesis techniques and potential applications, particularly in the creation of complex molecules and assessment of pharmacological properties. Notably, research has explored the synthesis of highly substituted thienothiopyrans through L-proline-catalyzed reactions, which demonstrates the compound's utility in generating molecules with potential biological activity (S. Indumathi, S. Perumal, J. Menéndez, 2010). This method underscores the compound's application in synthesizing structures that could serve as key intermediates in pharmaceutical development.

Medicinal Chemistry and Drug Design

Further research into acetamide derivatives, like those closely related to the compound , reveals their significance in drug design and medicinal chemistry. Studies have synthesized novel acetamide derivatives to explore their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the compound's potential framework for developing new therapeutic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016). Such research exemplifies the compound's applicability in creating bioactive molecules with specific pharmacological effects.

Enzyme Inhibition Studies

The compound's framework has been explored in the context of enzyme inhibition, offering insights into its use in studying biological processes and potential therapeutic applications. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been evaluated as glutaminase inhibitors, illustrating the compound's relevance in targeting enzymes implicated in cancer metabolism (K. Shukla, D. Ferraris, A. Thomas, et al., 2012). This approach highlights how derivatives of the compound can be used to modulate enzymatic activity, offering a pathway to novel cancer therapies.

Molecular Docking and Structural Analysis

The compound's utility extends to molecular docking and structural analysis, aiding in the understanding of molecular interactions within biological systems. Studies have employed related acetamide derivatives in protein tyrosine phosphatase 1B (PTP1B) inhibitory activity assays, correlating well with docking studies to assess antidiabetic activity (A. Saxena, Gyanendra Pandey, Swati Gupta, et al., 2009). This demonstrates the compound's role in elucidating the structural basis of enzyme inhibition, providing a foundation for the development of antidiabetic drugs.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-9-11-17(12-10-16)31(25,26)21(20-8-5-13-30-20)14-23-22(24)15-29-19-7-4-3-6-18(19)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQXTBPNUBRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.